(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
Overview
Description
®-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide is a chiral compound with a unique structure that includes a tetrahydrobenzo[d]thiazole ring. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide typically involves the following steps:
Formation of the Tetrahydrobenzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Propionamide Group: This step involves the acylation of the amino group with propionyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the propionamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the tetrahydrobenzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways, making it a candidate for further investigation in drug discovery.
Medicine
In medicine, ®-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide is being explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory and anti-cancer properties, among other activities.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its versatility makes it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism of action of ®-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress . The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the activation of NRF2 and subsequent expression of antioxidant genes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: This compound shares a similar tetrahydrobenzo ring structure but differs in the heteroatom present in the ring.
2-Amino-4,5,6,7-tetrahydro-1-benzoselenophene: This compound contains a selenium atom instead of sulfur in the ring structure.
Uniqueness
®-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide is unique due to its specific combination of functional groups and chiral center
Properties
IUPAC Name |
N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPFOYOFGUBZRY-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H]1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649598 | |
Record name | N-[(6R)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106006-85-3 | |
Record name | N-[(6R)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106006-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(6R)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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